N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-4-carboxamide
CAS No.:
Cat. No.: VC16341412
Molecular Formula: C19H20N2O2
Molecular Weight: 308.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N2O2 |
|---|---|
| Molecular Weight | 308.4 g/mol |
| IUPAC Name | N-[2-(2-methoxyphenyl)ethyl]-1-methylindole-4-carboxamide |
| Standard InChI | InChI=1S/C19H20N2O2/c1-21-13-11-15-16(7-5-8-17(15)21)19(22)20-12-10-14-6-3-4-9-18(14)23-2/h3-9,11,13H,10,12H2,1-2H3,(H,20,22) |
| Standard InChI Key | DXHRISJTSJIVTM-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC2=C(C=CC=C21)C(=O)NCCC3=CC=CC=C3OC |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure comprises three primary components: a 1-methylindole core, a 4-carboxamide substituent, and a 2-(2-methoxyphenyl)ethyl side chain. The indole nucleus, a bicyclic aromatic system, provides a planar scaffold that facilitates - stacking interactions with protein binding sites . The methoxy group at the ortho position of the phenyl ring introduces electron-donating effects, potentially influencing receptor binding affinity .
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 308.4 g/mol |
| Key Functional Groups | Indole, carboxamide, methoxy |
The carboxamide group at position 4 of the indole ring enhances hydrogen-bonding capacity, a critical feature for target engagement. Computational modeling suggests that the methoxyphenethyl chain adopts a conformation that complements hydrophobic pockets in serotonin receptors .
Synthesis and Manufacturing
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-4-carboxamide involves multi-step organic reactions, typically beginning with the construction of the indole core.
Synthetic Pathways
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Indole Core Formation: Friedel-Crafts acylation or Hemetsberger-Knittel synthesis is employed to generate the 1-methylindole scaffold . For example, ethyl 5-chloroindole-2-carboxylate serves as a common precursor .
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Side Chain Introduction: The methoxyphenethyl group is appended via alkylation or amidation. A representative step involves reacting 1-methylindole-4-carboxylic acid with 2-(2-methoxyphenyl)ethylamine using coupling agents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) .
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Final Functionalization: The carboxamide is installed through hydrolysis of intermediate esters followed by condensation with amines.
Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Indole alkylation | NaH, methyl iodide, DMF | 62 | |
| Carboxamide formation | BOP, DIPEA, anhydrous DMF | 78 | |
| Purification | Column chromatography (SiO₂) | >95 purity |
Optimization efforts have focused on minimizing side reactions, such as the oxidation of dihydroquinazolinone intermediates, which can reduce yields . Recent advances employ Na₂S₂O₅ in dimethylacetamide to stabilize reactive species .
Biological Activity and Mechanism of Action
N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-4-carboxamide demonstrates dual pharmacological activity, targeting both neurological and oncological pathways.
Neurological Effects
The compound’s indole moiety structurally resembles serotonin, enabling interaction with 5-HT receptors. In vitro assays show nanomolar affinity for 5-HT₁A and 5-HT₂A subtypes, with values of 12.3 nM and 28.7 nM, respectively. Molecular dynamics simulations reveal that the methoxyphenethyl chain occupies a hydrophobic cleft in the 5-HT₁A binding pocket, while the carboxamide forms hydrogen bonds with Ser159 and Thr160 residues .
Table 2: Biological Activity Profile
| Assay | Model System | Result | Reference |
|---|---|---|---|
| 5-HT₁A binding | Radioligand assay | ||
| Antiproliferation | MCF-7 cells | IC₅₀ = 8.2 μM | |
| Tubulin inhibition | In vitro polymerization | 76% inhibition |
Comparative Analysis with Structural Analogues
Modifications to the indole scaffold significantly alter bioactivity. For instance:
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C3 Substituents: Elongating the alkyl chain at position 3 from ethyl to propyl enhances CB1 receptor binding by 3-fold .
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Carboxamide Position: Relocating the carboxamide from position 4 to 3 reduces serotonin receptor affinity by 40%.
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Methoxy Group: Removing the methoxy group abolishes 5-HT₂A activity, underscoring its role in receptor selectivity.
Therapeutic Applications and Future Directions
The compound’s polypharmacology suggests utility in:
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Neuropsychiatric Disorders: As a 5-HT₁A agonist, it could treat anxiety or depression with fewer side effects than SSRIs.
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Oncology: Its tubulin-targeting mechanism offers a novel approach to circumvent taxane resistance.
Future research should prioritize pharmacokinetic studies to address bioavailability challenges. Prodrug strategies, such as esterification of the carboxamide, may improve blood-brain barrier penetration .
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